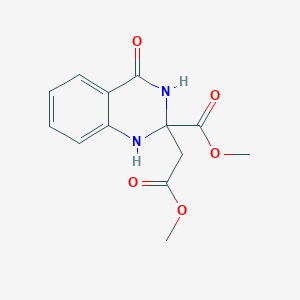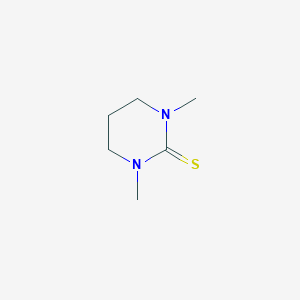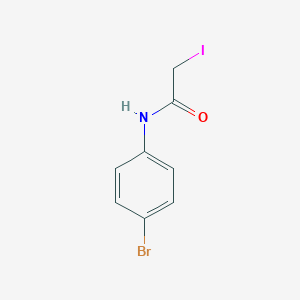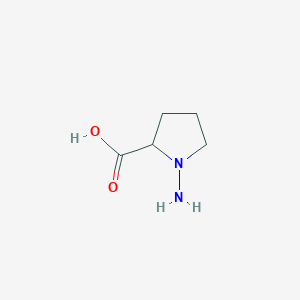
Didesipramine
Vue d'ensemble
Description
Didesipramine, also known as Desipramine, is a tricyclic antidepressant used in the treatment of depression . It works by increasing the activity of a chemical called norepinephrine in the brain . It is available as a tablet for oral administration .
Synthesis Analysis
Desipramine has been found to form binary adducts with three dicarboxylic acids—namely succinic, malonic and glutaric acids . This adduct formation is significant because most tricyclic antidepressants show limited water solubility as free bases .Molecular Structure Analysis
The molecular formula of Desipramine is C18H22N2 . It has a molecular weight of 266.381 g/mol . The chemical name of desipramine is 3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine .Chemical Reactions Analysis
Desipramine is extensively metabolized by CYP2D6 to its main metabolite 2-OH-desipramine . Alternative metabolic pathways are 10-hydroxylation and further demethylation to didesipramine .Applications De Recherche Scientifique
Parkinson's Disease Treatment
Studies have shown that desipramine, closely related to didesipramine, can be beneficial in treating Parkinson's disease. It has been found to improve symptoms such as rigor, akinesia, and overall psychic activity of patients (Laitinen, 1969).
Effects on Central Nervous System Genes
Research indicates that imipramine, closely related to didesipramine, can affect the expression of central nervous system genes. Long-term imipramine treatment was found to alter the levels of various mRNAs in the rat brain, which may be relevant to its therapeutic efficacy in major depression (Brady et al., 1991).
Imipramine as a Model Drug for P450 Research
Imipramine, again closely related to didesipramine, serves as a model drug for cytochrome P450 research. It is metabolized to active compounds including desipramine and didesmethylimipramine, providing insights into drug metabolism and pharmacokinetics (Brøsen et al., 1996).
Impact on Neurotransmitter Uptake
Imipramine and related compounds like desipramine can inhibit the uptake of neurotransmitters in the brain, such as noradrenaline. This action is crucial for their antidepressant effects (Glowinski & Axelrod, 1964).
Neuroplasticity and Depression
Studies suggest that treatments like imipramine can influence neuronal plasticity. In animal models of depression, imipramine treatment resulted in increased neuron and synapse numbers in the hippocampus, which correlates with behavioral effects and supports the hypothesis that depression is related to impairments in structural plasticity (Chen et al., 2010).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c18-12-5-13-19-16-8-3-1-6-14(16)10-11-15-7-2-4-9-17(15)19/h1-4,6-9H,5,10-13,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWJQDZWUYUIEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50175131 | |
| Record name | Didesipramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50175131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Didesipramine | |
CAS RN |
2095-95-6 | |
| Record name | Didesmethylimipramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2095-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Didesipramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002095956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Didesipramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50175131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,4-Dithiaspiro[4.11]hexadecane](/img/structure/B103652.png)




![2-Bromo-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B103659.png)




![4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridine](/img/structure/B103668.png)

